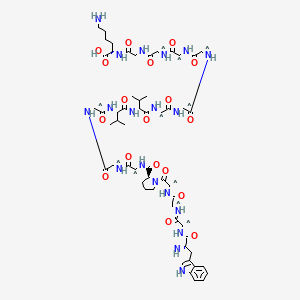
Myelin Oligodendrocyte Glycoprotein (35-55)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myelin Oligodendrocyte Glycoprotein (35-55) is a peptide fragment derived from the larger myelin oligodendrocyte glycoprotein, which is a minor component of the central nervous system myelin. This peptide is known for its ability to induce strong T and B cell responses and is highly encephalitogenic, meaning it can cause inflammation of the brain and spinal cord . It is commonly used in research to study autoimmune diseases such as multiple sclerosis due to its role in inducing experimental autoimmune encephalomyelitis in animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu methodology. This method utilizes 2-chlorotrityl chloride resin to assemble the peptide chain . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Myelin Oligodendrocyte Glycoprotein (35-55) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is lyophilized and stored under sterile conditions to maintain its stability and activity .
Analyse Chemischer Reaktionen
Types of Reactions: Myelin Oligodendrocyte Glycoprotein (35-55) primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly when conjugated with other molecules for therapeutic purposes .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to modify the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds within the peptide.
Substitution: Amino acid substitution can be achieved using specific reagents during SPPS to alter the peptide sequence.
Major Products Formed: The primary product formed is the Myelin Oligodendrocyte Glycoprotein (35-55) peptide itself. When conjugated with other molecules, it can form complexes such as the oxidized mannan-conjugated peptide, which has shown potential in suppressing antigen-specific T cell responses .
Wissenschaftliche Forschungsanwendungen
Myelin Oligodendrocyte Glycoprotein (35-55) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Medicine: Explored as a potential therapeutic target for multiple sclerosis and other demyelinating diseases.
Industry: Utilized in the production of diagnostic tools and therapeutic agents for autoimmune diseases.
Wirkmechanismus
Myelin Oligodendrocyte Glycoprotein (35-55) exerts its effects by inducing an immune response. It functions as an autoantigen, triggering the activation of T cells and B cells. This activation leads to the production of antibodies against myelin oligodendrocyte glycoprotein, resulting in inflammation and demyelination in the central nervous system . The peptide’s ability to induce experimental autoimmune encephalomyelitis makes it a valuable tool for studying the pathogenesis of multiple sclerosis and developing new treatments .
Vergleich Mit ähnlichen Verbindungen
Myelin Basic Protein (MBP): Another myelin protein used in research to study multiple sclerosis.
Proteolipid Protein (PLP): A major component of myelin, involved in maintaining the structure of the myelin sheath.
Neurofascin: A cell adhesion molecule involved in the formation and maintenance of nodes of Ranvier in myelinated axons.
Uniqueness: Myelin Oligodendrocyte Glycoprotein (35-55) is unique due to its strong encephalitogenic properties and its ability to induce a relapsing-remitting neurological disease in animal models. This makes it particularly valuable for studying the immune mechanisms underlying multiple sclerosis and testing potential therapeutic interventions .
Eigenschaften
Molekularformel |
C57H76N19O18 |
|---|---|
Molekulargewicht |
1315.3 g/mol |
InChI |
InChI=1S/C57H76N19O18/c1-31(2)51(55(91)72-27-47(85)65-21-41(79)62-19-39(77)61-20-40(78)63-22-42(80)67-28-48(86)73-36(57(93)94)13-8-9-15-58)75-56(92)52(32(3)4)74-49(87)29-68-43(81)23-64-46(84)26-71-54(90)38-14-10-16-76(38)50(88)30-69-44(82)24-66-45(83)25-70-53(89)37(59-5)17-33-18-60-35-12-7-6-11-34(33)35/h6-7,11-12,18-27,29-32,36-38,51-52,59-60H,8-10,13-17,28,58H2,1-5H3,(H,61,77)(H,62,79)(H,63,78)(H,64,84)(H,65,85)(H,66,83)(H,67,80)(H,68,81)(H,69,82)(H,70,89)(H,71,90)(H,72,91)(H,73,86)(H,74,87)(H,75,92)(H,93,94)/t36-,37-,38-,51-,52-/m0/s1 |
InChI-Schlüssel |
FDTAHYCEBONMQS-AKWWJSSDSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)[C@@H]1CCCN1C(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)C1CCCN1C(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)C(CC2=CNC3=CC=CC=C32)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133714.png)
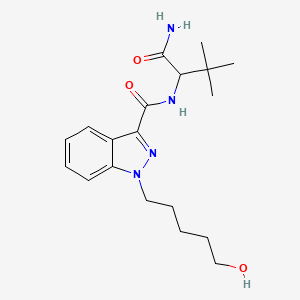
![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)
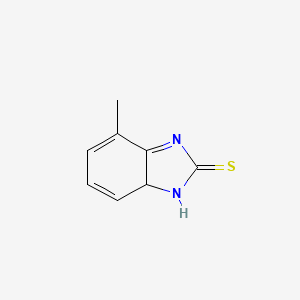
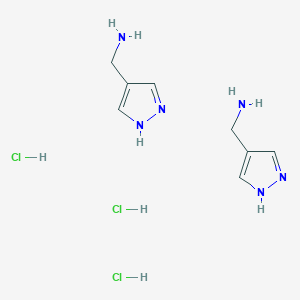

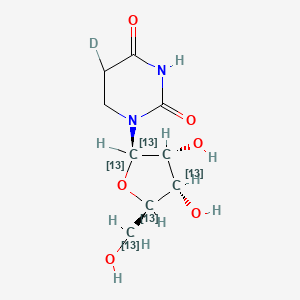
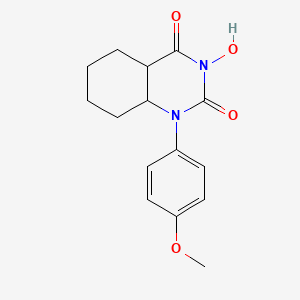

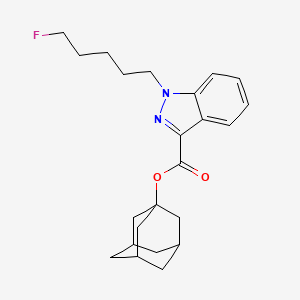


![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
